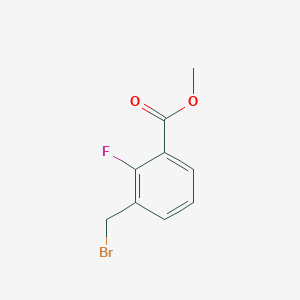

Methyl 3-(bromomethyl)-2-fluorobenzoate

Description

Structure

3D Structure

Properties

IUPAC Name |

methyl 3-(bromomethyl)-2-fluorobenzoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8BrFO2/c1-13-9(12)7-4-2-3-6(5-10)8(7)11/h2-4H,5H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NSVDTWNBEXSVII-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC=CC(=C1F)CBr | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8BrFO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

247.06 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

"mass spectrometry of Methyl 3-(bromomethyl)-2-fluorobenzoate"

This guide provides an in-depth technical analysis of the mass spectrometry (MS) characteristics of Methyl 3-(bromomethyl)-2-fluorobenzoate (CAS: 142314-72-5).[1] It is designed for analytical chemists and medicinal chemists involved in the synthesis and characterization of pharmaceutical intermediates, particularly for PARP inhibitors (e.g., Olaparib analogs).

Technical Guide & Fragmentation Analysis

Executive Summary & Chemical Context

Methyl 3-(bromomethyl)-2-fluorobenzoate is a highly reactive benzyl bromide derivative.[1] In drug discovery, it serves as a critical electrophile for installing the "3-carbomethoxy-2-fluorobenzyl" motif into pharmacophores.[1]

From a mass spectrometry perspective, this molecule presents specific challenges:

-

Isotopic Signature: The presence of Bromine (

and -

Thermal Instability: The benzylic C-Br bond is weak (~68 kcal/mol), making the molecule prone to thermal degradation in GC-MS injectors.[1][2]

-

Solvolysis Risk: In LC-MS, the benzylic bromide is susceptible to nucleophilic attack by protic solvents (MeOH,

), leading to artifacts.[2]

Physicochemical Profile

| Property | Value |

| Formula | |

| Monoisotopic Mass | 245.9692 Da ( |

| Molecular Weight | 247.06 g/mol (Average) |

| Key Isotopes | |

| Structure | Methyl ester at C1; Fluorine at C2; Bromomethyl at C3 |

Analytical Strategy: GC-MS vs. LC-MS

The choice of ionization technique fundamentally alters the observed spectrum.[1]

Electron Ionization (GC-MS)

-

Utility: Structural fingerprinting and impurity profiling (e.g., distinguishing mono-bromo from di-bromo species).[1][2]

-

Risk: Thermal elimination of HBr or

in the injector port.[1][2] -

Protocol Recommendation: Use a "Cold On-Column" injection or lower the injector temperature to 200°C to minimize pyrolysis.[1][2]

Electrospray Ionization (LC-MS)

-

Risk: Solvolysis Artifacts. If Methanol is used as the mobile phase, the

artifact is commonly observed due to in-source or on-column substitution.[1][2] -

Protocol Recommendation: Use Acetonitrile/Water with 0.1% Formic Acid.[1][2] Avoid Methanol if accurate mass of the intact parent is required.[2]

Fragmentation Analysis (EI-MS)

The Electron Ionization spectrum is dominated by the lability of the C-Br bond and the stability of the resulting benzyl cations.[2]

Key Fragmentation Pathways[2]

-

Molecular Ion Cluster (

): -

Primary Fragmentation (Loss of Br):

-

Secondary Fragmentation (Loss of Methoxy):

-

Combined Loss (The "Tropylium" Route):

Fragmentation Diagram (DOT)

The following diagram illustrates the mechanistic decay of the parent ion.

Figure 1: Proposed EI-MS fragmentation pathway for Methyl 3-(bromomethyl)-2-fluorobenzoate.

Experimental Protocols

GC-MS Method (Purity & ID)

This protocol minimizes thermal degradation while ensuring separation from the starting material (Methyl 3-methyl-2-fluorobenzoate).[1]

| Parameter | Setting |

| Column | DB-5ms or HP-5ms (30m x 0.25mm x 0.25µm) |

| Carrier Gas | Helium @ 1.0 mL/min (Constant Flow) |

| Inlet | Split (20:[1][2]1) @ 200°C (Keep low to prevent pyrolysis) |

| Oven Program | 60°C (1 min) |

| Transfer Line | 280°C |

| Source Temp | 230°C |

| Scan Range | m/z 50–350 |

Self-Validating Check:

-

Look for the m/z 168 peak.[1][2] This corresponds to the starting material (Methyl 3-methyl-2-fluorobenzoate).[1] If this peak is high, the bromination reaction is incomplete.[2]

-

Look for m/z 324/326/328 (1:2:1 triplet).[1][2] This indicates di-bromination (Methyl 3-(dibromomethyl)-2-fluorobenzoate), a common side-product if NBS is in excess.[1]

LC-MS Method (Reaction Monitoring)

Use this for in-process checks where thermal stability is a concern.[1]

-

Column: C18 (e.g., Agilent Zorbax Eclipse Plus), 1.8 µm.[1][2]

-

Gradient: 5% B to 95% B over 5 minutes.

-

Detection: ESI Positive Mode.

-

Expected Ions:

Data Interpretation & Reference Tables

Table 1: Major EI-MS Fragments

| m/z (Monoisotopic) | Ion Type | Formula | Interpretation |

| 246 / 248 | Molecular Ion | Parent. Distinct 1:1 doublet confirms mono-bromination. | |

| 215 / 217 | Fragment | Loss of OMe. Cleavage of ester methoxy group.[1][2] Retains Br pattern. | |

| 167 | Base Peak | Loss of Br. Formation of stabilized benzyl cation.[1][2] | |

| 139 | Fragment | Loss of CO from m/z 167. Ring contraction or loss of carbonyl. | |

| 109 | Fragment | Tropylium equivalent. Fluorinated tropylium ion.[1][2] | |

| 59 | Fragment | Carbomethoxy group. Standard ester fragment.[1][2] |

Impurity Profiling Logic

The synthesis of this compound usually involves radical bromination.[2] The MS data is the primary tool for optimizing reaction time.[2]

Figure 2: MS tracking logic for the synthesis of Methyl 3-(bromomethyl)-2-fluorobenzoate.

References

-

National Institute of Standards and Technology (NIST). Mass Spectrum of Benzyl Bromide Derivatives.[1][2] NIST Mass Spectrometry Data Center.[1][2][5] Available at: [Link][1]

-

PubChem. Methyl 2-(bromomethyl)-3-fluorobenzoate Compound Summary. National Center for Biotechnology Information.[1][2] Available at: [Link][1]

-

Silverstein, R. M., Webster, F. X., & Kiemle, D. J. Spectrometric Identification of Organic Compounds.[2] (General reference for benzyl bromide fragmentation mechanisms).

Sources

- 1. Methyl 2-(bromomethyl)-3-fluorobenzoate | C9H8BrFO2 | CID 19788116 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Fragmentation Pattern of Mass Spectrometry | PDF [slideshare.net]

- 3. chemscene.com [chemscene.com]

- 4. fluorochem.co.uk [fluorochem.co.uk]

- 5. Methyl 3-bromo-2-(bromomethyl)propionate [webbook.nist.gov]

Strategic Reagent Profile: Methyl 3-(bromomethyl)-2-fluorobenzoate

[1][2][3]

Executive Summary & Identity

Methyl 3-(bromomethyl)-2-fluorobenzoate is a high-value benzylic bromide intermediate used primarily in medicinal chemistry for the synthesis of poly(ADP-ribose) polymerase (PARP) inhibitors and kinase inhibitors. As a structural isomer of the key intermediate used in Olaparib (Lynparza) synthesis, this molecule allows researchers to explore Structure-Activity Relationships (SAR) at the 3-position of the benzoate core, a critical vector for optimizing binding affinity in the ATP-binding pocket of target enzymes.

Chemical Architecture & Properties

This molecule combines three distinct functionalities—an ester, an aryl fluoride, and a benzylic bromide—making it a versatile "linchpin" for heterocycle construction.

| Property | Value | Technical Note |

| Appearance | White to off-white solid | Low-melting solid; often appears as an oil if impure. |

| Melting Point | 35–40 °C | Sharp melting point indicates high purity; broad range suggests hydrolysis or residual solvent. |

| Boiling Point | ~280 °C (Predicted) | Decomposes before boiling at atm pressure; distill only under high vacuum. |

| Solubility | DCM, THF, EtOAc, Toluene | Reacts with nucleophilic solvents (MeOH, Water, DMSO). |

| Stability | Moisture Sensitive | Benzylic bromide is prone to hydrolysis to the benzyl alcohol. Store under Argon/Nitrogen at 2-8°C. |

Synthetic Architecture: The Wohl-Ziegler Protocol

The industrial standard for synthesizing CAS 171670-20-5 is the Wohl-Ziegler bromination of the precursor Methyl 2-fluoro-3-methylbenzoate. This radical substitution is highly sensitive to reaction conditions.

Reaction Scheme & Workflow

The following diagram outlines the critical path from precursor to purified intermediate, highlighting the "Green Chemistry" shift from Carbon Tetrachloride (CCl₄) to Trifluorotoluene (PhCF₃).

Figure 1: Optimized synthetic workflow for Wohl-Ziegler bromination using Trifluorotoluene as a greener solvent alternative.

Mechanistic Insight (Radical Chain)

Understanding the mechanism is vital for troubleshooting. The reaction relies on a low, steady-state concentration of Br₂ generated in situ from N-bromosuccinimide (NBS).

Figure 2: Radical chain mechanism. Note that H-abstraction is the rate-determining step, heavily influenced by the electronic effect of the ortho-fluorine.

Validated Experimental Protocol (Self-Validating)

Objective: Synthesize 10g of Methyl 3-(bromomethyl)-2-fluorobenzoate while minimizing the formation of the dibromo-impurity.

Reagents:

-

Methyl 2-fluoro-3-methylbenzoate (1.0 eq)

-

N-Bromosuccinimide (NBS) (1.05 eq) - Recrystallize from water before use to remove free HBr.

-

AIBN (Azobisisobutyronitrile) (0.05 eq)

-

Trifluorotoluene (0.5 M concentration relative to substrate)

Procedure:

-

Setup: In a dry round-bottom flask equipped with a reflux condenser and argon inlet, dissolve the methyl benzoate precursor in Trifluorotoluene.

-

Addition: Add NBS and AIBN at room temperature.

-

Critical Control Point: Do not add all NBS at once if scaling up >100g. Portion-wise addition controls the exotherm.

-

-

Initiation: Heat the mixture to reflux (approx. 102°C). The reaction is initiated when the suspension changes from the dense white NBS to the lighter, floating succinimide.

-

Monitoring (The "90% Rule"):

-

Monitor by HPLC or 1H NMR every 30 minutes.

-

Stop the reaction when the starting material is <5-10%.

-

Reasoning: Pushing for 100% conversion inevitably leads to the formation of the dibromomethyl impurity (Ar-CHBr₂), which is nearly impossible to separate by crystallization.

-

-

Workup: Cool to 0°C to precipitate succinimide completely. Filter the solids.[7] Wash the filter cake with cold solvent.

-

Purification: Concentrate the filtrate. Recrystallize the residue from a mixture of Hexanes/Ethyl Acetate (9:1).

-

Yield Expectation: 75-85%.

-

Applications in Drug Discovery

This molecule serves as a "electrophilic handle" for constructing fused heterocycles.

Phthalazinone Construction (PARP Inhibitors)

Similar to the synthesis of Olaparib, this 3-isomer can react with hydrazine derivatives to form phthalazinones.

-

Cyclization: The benzylic bromide reacts with nucleophiles (e.g., hydrazine hydrate) followed by intramolecular cyclization with the ester.

-

Scaffold Hopping: Moving the substitution from the 5-position (Olaparib) to the 3-position alters the vector of the attached pharmacophore, potentially overcoming resistance mutations in BRCA1/2 deficient tumors.

Alkylation Reactions

The bromine is easily displaced by:

-

Amines: To form secondary/tertiary benzylic amines.

-

Thiols: To form thioethers.

-

Phosphonates: (Arbuzov reaction) to generate Horner-Wadsworth-Emmons reagents for olefination.

Safety & Handling (HSE)

Danger: This compound is a potent alkylating agent and lachrymator.

-

Engineering Controls: All operations must be performed in a functioning fume hood.

-

PPE: Double nitrile gloves, chemical safety goggles, and a lab coat are mandatory.

-

Decontamination: Spills should be treated with a dilute solution of ammonia or sodium thiosulfate to quench the alkylating capability before cleanup.

-

Storage: Store under inert gas (Argon) at 2-8°C. Moisture will hydrolyze the C-Br bond, releasing HBr gas (corrosive).

References

-

PubChem. (2025). Methyl 2-(bromomethyl)-3-fluorobenzoate (Isomer Comparison). National Library of Medicine. Retrieved from [Link]

- Wohl, A. (1919). Bromination of unsaturated compounds with N-bromoacetamide. Berichte der deutschen chemischen Gesellschaft. (Classic mechanism reference).

- Menyhárd, D. K., et al. (2016). Structure-Activity Relationships of PARP Inhibitors. Journal of Medicinal Chemistry. (Contextual reference for phthalazinone scaffolds).

Sources

- 1. 171670-20-5 Methyl 3-(bromomethyl)-2-fluorobenzoate AKSci 0144DA [aksci.com]

- 2. Methyl 2-(bromomethyl)-3-fluorobenzoate , Package: 1g , Laibo Chem - Global Labor [globallabor.com.br]

- 3. Methyl 4-(bromomethyl)-3-fluorobenzoate , Package: 5g , Laibo Chem - orionprodutoscientificos [orionprodutoscientificos.com.br]

- 4. cacheby.com [cacheby.com]

- 5. bldpharm.com.tr [bldpharm.com.tr]

- 6. cacheby.com [cacheby.com]

- 7. Methyl 3-(bromomethyl)benzoate | 1129-28-8 [chemicalbook.com]

An In-depth Technical Guide to the Synthesis of Methyl 3-(bromomethyl)-2-fluorobenzoate Precursors

Introduction

Methyl 3-(bromomethyl)-2-fluorobenzoate is a key building block in the synthesis of various pharmaceuticals and agrochemicals. Its utility stems from the presence of multiple reactive sites: the ester, the benzylic bromide, and the fluorine-substituted aromatic ring. This guide provides a comprehensive overview of the synthetic pathways to access this valuable intermediate, with a focus on the preparation of its crucial precursors. We will delve into the strategic considerations behind each synthetic step, offering detailed protocols and mechanistic insights to empower researchers in their synthetic endeavors.

The primary retrosynthetic disconnection of methyl 3-(bromomethyl)-2-fluorobenzoate points to methyl 2-fluoro-3-methylbenzoate as the immediate precursor. The transformation of the methyl group to a bromomethyl group is typically achieved through a free-radical bromination reaction. Therefore, the core of this guide will focus on the efficient synthesis of methyl 2-fluoro-3-methylbenzoate, exploring various routes to its precursor, 2-fluoro-3-methylbenzoic acid.

Part 1: Synthesis of the Key Precursor: 2-Fluoro-3-methylbenzoic Acid

The synthesis of 2-fluoro-3-methylbenzoic acid is a critical first stage. This aromatic carboxylic acid, with its specific substitution pattern, serves as a versatile intermediate.[1][2][3] Several synthetic strategies can be employed to construct this molecule, with the choice often depending on the availability of starting materials and desired scale.

Route A: From 3-Amino-2-methylbenzoic Acid via Sandmeyer Reaction

One of the most reliable methods for introducing a fluorine atom onto an aromatic ring is the Sandmeyer reaction or its variations.[4][5][6][7] This approach begins with the diazotization of an aromatic amine, followed by displacement of the diazonium group with a fluoride source.

Step 1: Diazotization of 3-Amino-2-methylbenzoic Acid

The initial step involves the conversion of the primary aromatic amine, 3-amino-2-methylbenzoic acid, into a diazonium salt.[8][9] This is typically achieved by treating the amine with nitrous acid (HNO₂), which is generated in situ from sodium nitrite (NaNO₂) and a strong acid, such as hydrochloric acid (HCl) or sulfuric acid (H₂SO₄), at low temperatures (0-5 °C) to ensure the stability of the diazonium salt.[9]

Experimental Protocol: Diazotization of 3-Amino-2-methylbenzoic Acid

-

To a cooled (0-5 °C) solution of 3-amino-2-methylbenzoic acid in aqueous hydrochloric acid, slowly add a solution of sodium nitrite in water, maintaining the temperature below 5 °C.

-

Stir the reaction mixture at this temperature for 30-60 minutes to ensure complete formation of the diazonium salt. The resulting solution should be used immediately in the subsequent fluorination step.

Step 2: Fluoro-dediazoniation (Balz-Schiemann Reaction)

The subsequent introduction of the fluorine atom is accomplished via a fluoro-dediazoniation reaction, often referred to as the Balz-Schiemann reaction.[4] This involves treating the diazonium salt with a fluoride source. While various reagents can be used, tetrafluoroboric acid (HBF₄) or its salts are common. The diazonium tetrafluoroborate salt can often be isolated and then thermally decomposed to yield the desired fluoroarene.

Experimental Protocol: Synthesis of 2-Fluoro-3-methylbenzoic Acid

-

To the freshly prepared diazonium salt solution, add a cold solution of tetrafluoroboric acid.

-

The diazonium tetrafluoroborate salt will precipitate. Isolate the salt by filtration and wash with cold water, followed by a cold, low-polarity solvent.

-

Gently heat the isolated diazonium tetrafluoroborate salt until nitrogen evolution ceases.

-

The crude 2-fluoro-3-methylbenzoic acid can then be purified by recrystallization or chromatography.

Route B: From 2-Fluoro-3-nitrotoluene

An alternative strategy involves the introduction of the carboxylic acid functionality onto a pre-existing fluorinated aromatic ring. This route starts with 2-fluoro-3-nitrotoluene.

Step 1: Oxidation of the Methyl Group

The methyl group of 2-fluoro-3-nitrotoluene can be oxidized to a carboxylic acid using strong oxidizing agents such as potassium permanganate (KMnO₄) or chromic acid. The reaction conditions need to be carefully controlled to avoid side reactions. This oxidation yields 2-fluoro-3-nitrobenzoic acid.[10][11]

Step 2: Reduction of the Nitro Group

The nitro group of 2-fluoro-3-nitrobenzoic acid is then reduced to an amine to give 3-amino-2-fluorobenzoic acid.[12][13][14] Common reduction methods include catalytic hydrogenation using palladium on carbon (Pd/C) or reaction with metals in acidic media (e.g., Sn/HCl or Fe/HCl).

Step 3: Diazotization and Sandmeyer-type Reaction

This route converges with Route A at the 3-amino-2-fluorobenzoic acid intermediate, which can then be converted to 2-fluoro-3-methylbenzoic acid as previously described.

Data Summary for 2-Fluoro-3-methylbenzoic Acid Synthesis Routes

| Route | Starting Material | Key Intermediates | Key Reactions | Advantages | Disadvantages |

| A | 3-Amino-2-methylbenzoic Acid | Diazonium salt | Diazotization, Balz-Schiemann | Direct, often high-yielding | Requires handling of potentially unstable diazonium salts |

| B | 2-Fluoro-3-nitrotoluene | 2-Fluoro-3-nitrobenzoic acid, 3-Amino-2-fluorobenzoic acid | Oxidation, Reduction, Diazotization | Utilizes a different set of starting materials | Multi-step, involves strong oxidizing and reducing agents |

Part 2: Esterification to Methyl 2-fluoro-3-methylbenzoate

With 2-fluoro-3-methylbenzoic acid in hand, the next step is its conversion to the corresponding methyl ester. This is a standard esterification reaction.

Fischer Esterification

The most common method for this transformation is the Fischer esterification, which involves reacting the carboxylic acid with an excess of methanol in the presence of a catalytic amount of a strong acid, such as sulfuric acid (H₂SO₄) or hydrochloric acid (HCl).[15] The reaction is typically heated to reflux to drive the equilibrium towards the product side.[16][17]

Experimental Protocol: Synthesis of Methyl 2-fluoro-3-methylbenzoate

-

Dissolve 2-fluoro-3-methylbenzoic acid in a large excess of methanol.

-

Carefully add a catalytic amount of concentrated sulfuric acid.

-

Heat the reaction mixture to reflux for several hours, monitoring the reaction progress by TLC or GC.

-

After completion, cool the reaction mixture and remove the excess methanol under reduced pressure.

-

Dissolve the residue in an organic solvent (e.g., ethyl acetate) and wash with a saturated sodium bicarbonate solution to neutralize the acid catalyst, followed by brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to afford the crude methyl 2-fluoro-3-methylbenzoate, which can be purified by distillation or chromatography if necessary.

Visualization of the Core Synthetic Pathway

Caption: Overall synthetic route to Methyl 3-(bromomethyl)-2-fluorobenzoate.

Part 3: Benzylic Bromination to Methyl 3-(bromomethyl)-2-fluorobenzoate

The final transformation to the target molecule involves the selective bromination of the benzylic methyl group of methyl 2-fluoro-3-methylbenzoate. This is a free-radical substitution reaction.[18][19][20][21]

Wohl-Ziegler Bromination

The reagent of choice for this type of selective benzylic bromination is N-bromosuccinimide (NBS).[22][23][24][25] This reaction, known as the Wohl-Ziegler bromination, is typically carried out in a non-polar solvent like carbon tetrachloride (CCl₄) or chlorobenzene, and is initiated by a radical initiator such as benzoyl peroxide (BPO) or azobisisobutyronitrile (AIBN), or by UV light.[26][27] The use of NBS is advantageous as it provides a low, constant concentration of bromine in the reaction mixture, which favors radical substitution at the benzylic position over electrophilic addition to the aromatic ring.[22][25]

Mechanism of NBS Bromination

The reaction proceeds via a radical chain mechanism:[23][24]

-

Initiation: The radical initiator (e.g., AIBN) decomposes upon heating to form radicals. These radicals then abstract a bromine atom from NBS to generate a bromine radical.

-

Propagation:

-

A bromine radical abstracts a hydrogen atom from the benzylic methyl group to form a stable benzylic radical and hydrogen bromide (HBr).

-

The benzylic radical then reacts with a molecule of bromine (Br₂) to form the desired product and another bromine radical, which continues the chain. The Br₂ is generated in situ from the reaction of HBr with NBS.[22][24]

-

-

Termination: The reaction is terminated by the combination of any two radicals.

Experimental Protocol: Synthesis of Methyl 3-(bromomethyl)-2-fluorobenzoate

-

To a solution of methyl 2-fluoro-3-methylbenzoate in a suitable solvent (e.g., carbon tetrachloride or chlorobenzene), add N-bromosuccinimide and a catalytic amount of a radical initiator (e.g., AIBN or benzoyl peroxide).

-

Heat the reaction mixture to reflux and irradiate with a UV lamp or a high-wattage incandescent bulb to initiate the reaction.

-

Monitor the reaction progress by TLC or GC. The completion of the reaction is often indicated by the disappearance of the less dense NBS from the top of the solvent and the appearance of the denser succinimide at the bottom.

-

After completion, cool the reaction mixture and filter off the succinimide byproduct.

-

Wash the filtrate with water and brine, then dry the organic layer over anhydrous sodium sulfate.

-

Remove the solvent under reduced pressure to yield the crude methyl 3-(bromomethyl)-2-fluorobenzoate, which can be purified by recrystallization or column chromatography.

Visualization of the Benzylic Bromination Workflow

Caption: Step-by-step workflow for the benzylic bromination.

Conclusion

The synthesis of methyl 3-(bromomethyl)-2-fluorobenzoate is a multi-step process that requires careful planning and execution. This guide has outlined robust and reliable synthetic routes to this important building block, focusing on the preparation of its key precursors. By understanding the underlying principles of each reaction, from diazotization and esterification to free-radical bromination, researchers can confidently and efficiently access this versatile compound for their applications in drug discovery and materials science. The provided protocols and mechanistic insights serve as a valuable resource for both academic and industrial chemists.

References

-

Chemistry LibreTexts. (2023, October 13). 5.3 Radical Bromination of Alkenes Part II: Allylic Bromination with NBS. [Link]

-

Chemistry Steps. Allylic Bromination by NBS with Practice Problems. [Link]

-

Chad's Prep. 10.3 Allylic and Benzylic Bromination with NBS. [Link]

-

Master Organic Chemistry. (2011, June 10). N-BromoSuccinimide (NBS) As A Reagent In Organic Chemistry. [Link]

-

Tuleen, D. L., & Hess, B. A., Jr. Free-radical bromination of p-toluic acid. An experiment in organic chemistry. [Link]

-

ResearchGate. On the mechanism of N-bromosuccinimide brominations. Bromination of cyclohexane and cyclopentane with N-bromosuccinimide. [Link]

-

PubMed. Free-radical side-chain bromination of alkylaromatics in supercritical carbon dioxide. [Link]

-

Arkat USA. (2022, October 12). Synthesis of 2-fluorobenzoic acids by nucleophilic fluorination of 1- arylbenziodoxolones. [Link]

-

askIITians. (2025, September 16). Toluene on reaction with N-bromosuccinimide gives:A. p-bromomethyl be. [Link]

-

Wikipedia. Free-radical halogenation. [Link]

-

Vedantu. Toluene reacts with bromine in the presence of light class 11 chemistry JEE_Main. [Link]

-

American Chemical Society. (2021, January 25). A General Protocol for Cu-Mediated Fluoro-deamination: Sandmeyer Fluorination of Diverse Aromatic Substrates. [Link]

-

Organic Chemistry Portal. Sandmeyer Reaction. [Link]

-

Wikipedia. Sandmeyer reaction. [Link]

-

Master Organic Chemistry. (2018, December 3). Reactions of Diazonium Salts: Sandmeyer and Related Reactions. [Link]

-

PMC. (2021, August 20). Recent trends in the chemistry of Sandmeyer reaction: a review. [Link]

-

PureSynth. 2-Fluoro-3-Methylbenzoic Acid 98.0%(GC). [Link]

-

Eureka | Patsnap. (2010, October 27). Synthesis method of 2 - methyl -3 - fluoride - 6 -nitrobenzoic acid. [Link]

-

Organic Syntheses Procedure. 2-amino-3-fluorobenzoic acid. [Link]

-

RSC Publishing. Esterification of fluorinated aromatic carboxylic acids with methanol by using UiO-66-NH2 as a heterogeneous catalyst and process optimization by the Taguchi method. [Link]

-

Quest Journals. Coupling of Paba Diazonium Chloride with Active Methylenes And Their Microbial Evaluations. [Link]

- Google Patents. WO2003022800A1 - Method for producing 3-bromomethylbenzoic acids.

-

WIPO Patentscope. (2021, June 25). CN113024384 - Synthesis method of 2-fluoro-3-nitrobenzoic acid intermediate raw material. [Link]

-

ACS Publications. (2016, November 17). Continuous-Flow Diazotization for Efficient Synthesis of Methyl 2-(Chlorosulfonyl)benzoate: An Example of Inhibiting Parallel Side Reactions. [Link]

- Google Patents. US11001552B2 - Method for preparation of 5-fluoro-2-methyl-3-nitrobenzoic acid and its methyl ester.

- Google Patents. CN118271177B - Production process of 2-fluoro-3-nitrobenzoic acid.

-

Organic Chemistry Portal. Diazotisation. [Link]

-

PubChem. 2-Fluoro-3-methylbenzoic acid. [Link]

-

ChemRxiv. Convenient benzylic bromination of 2-hydroxy-5-methylisophthalaldehyde. [Link]

-

ResearchGate. (2017, June 20). Benzylic Brominations with N-Bromosuccinimide in 1,2-Dichlorobenzene: Effective Preparation of (2-Bromomethyl-phenyl)-Methoxyiminoacetic Acid Methyl Ester. [Link]

- Google Patents. US20040236146A1 - Method for producing 3-bromomethylbenzoic acids.

-

Blog. (2026, January 2). What are the products of the esterification reaction of 2 - Methylbenzoic Acid?. [Link]

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. pure-synth.com [pure-synth.com]

- 3. 2-Fluoro-3-methylbenzoic acid | C8H7FO2 | CID 2737379 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Sandmeyer Reaction [organic-chemistry.org]

- 5. Sandmeyer reaction - Wikipedia [en.wikipedia.org]

- 6. masterorganicchemistry.com [masterorganicchemistry.com]

- 7. Recent trends in the chemistry of Sandmeyer reaction: a review - PMC [pmc.ncbi.nlm.nih.gov]

- 8. questjournals.org [questjournals.org]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. WIPO - Search International and National Patent Collections [patentscope.wipo.int]

- 11. CN118271177B - Production process of 2-fluoro-3-nitrobenzoic acid - Google Patents [patents.google.com]

- 12. Organic Syntheses Procedure [orgsyn.org]

- 13. methyl 3-amino-2-fluorobenzoate synthesis - chemicalbook [chemicalbook.com]

- 14. guidechem.com [guidechem.com]

- 15. What are the products of the esterification reaction of 2 - Methylbenzoic Acid? - Blog - Evergreensino [evergreensinochem.com]

- 16. methyl 2-fluoro-3-nitrobenzoate synthesis - chemicalbook [chemicalbook.com]

- 17. Esterification of fluorinated aromatic carboxylic acids with methanol by using UiO-66-NH2 as a heterogeneous catalyst and process optimization by the Taguchi method - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 18. pubs.acs.org [pubs.acs.org]

- 19. Free-radical side-chain bromination of alkylaromatics in supercritical carbon dioxide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Free-radical halogenation - Wikipedia [en.wikipedia.org]

- 21. Toluene reacts with bromine in the presence of light class 11 chemistry JEE_Main [vedantu.com]

- 22. chem.libretexts.org [chem.libretexts.org]

- 23. Allylic Bromination by NBS with Practice Problems - Chemistry Steps [chemistrysteps.com]

- 24. 10.3 Allylic and Benzylic Bromination with NBS - Chad's Prep® [chadsprep.com]

- 25. masterorganicchemistry.com [masterorganicchemistry.com]

- 26. chemrxiv.org [chemrxiv.org]

- 27. researchgate.net [researchgate.net]

An In-depth Technical Guide to Alternative Synthesis Routes for Methyl 3-(bromomethyl)-2-fluorobenzoate

Introduction

Methyl 3-(bromomethyl)-2-fluorobenzoate is a key bifunctional building block in modern organic synthesis, particularly valued in the fields of medicinal chemistry and materials science. Its structure, featuring a reactive benzylic bromide for nucleophilic substitution and a methyl ester for further derivatization, makes it a versatile intermediate for constructing complex molecular architectures. This guide provides a comprehensive analysis of the primary and alternative synthetic routes to this compound, offering field-proven insights into the causality behind experimental choices, detailed protocols, and a comparative analysis to aid researchers in selecting the optimal pathway for their specific needs.

Retrosynthetic Analysis

A logical approach to synthesizing Methyl 3-(bromomethyl)-2-fluorobenzoate involves two primary disconnections at the C-Br bond of the benzylic position. This retrosynthetic analysis reveals two plausible precursor molecules and, consequently, two distinct strategic approaches.

Caption: Retrosynthetic pathways for Methyl 3-(bromomethyl)-2-fluorobenzoate.

Route 1: Radical Bromination of Methyl 2-fluoro-3-methylbenzoate

The most direct and widely employed method for synthesizing the target compound is the free-radical bromination of the benzylic methyl group of Methyl 2-fluoro-3-methylbenzoate. This pathway leverages the enhanced stability of the intermediate benzyl radical.

Mechanistic Principles

This reaction proceeds via a classic radical chain mechanism, typically using N-Bromosuccinimide (NBS) as the bromine source.[1] The key advantage of NBS is its ability to provide a low, constant concentration of molecular bromine (Br₂) throughout the reaction, which favors selective substitution at the benzylic position over competing reactions like addition to the aromatic ring.[2] The mechanism unfolds in three stages:

-

Initiation: A radical initiator, such as azobisisobutyronitrile (AIBN) or benzoyl peroxide, is homolytically cleaved by heat or UV light to generate initial radicals. These radicals then react with trace amounts of HBr to generate a bromine radical (Br•).[3][4]

-

Propagation: The highly reactive bromine radical abstracts a hydrogen atom from the benzylic methyl group. This is the rate-determining step and is favored due to the resonance stabilization of the resulting benzyl radical. This benzyl radical then reacts with a molecule of Br₂ (generated from NBS reacting with HBr) to form the desired product and another bromine radical, which continues the chain.[3][4]

-

Termination: The reaction concludes when two radicals combine.

The selectivity for the benzylic position is a direct consequence of the lower bond dissociation energy of the benzylic C-H bond compared to aromatic C-H bonds.[1]

Experimental Protocol (Wohl-Ziegler Bromination)

This protocol is adapted from established procedures for benzylic bromination.[5][6]

Reagents:

-

Methyl 2-fluoro-3-methylbenzoate

-

N-Bromosuccinimide (NBS), recrystallized

-

Azobisisobutyronitrile (AIBN) or Dibenzoyl Peroxide

-

Anhydrous Carbon Tetrachloride (CCl₄) or a greener alternative like Acetonitrile or Chlorobenzene[7]

-

Saturated Sodium Bicarbonate solution

-

Saturated Sodium Bisulfite solution

-

Brine

-

Anhydrous Magnesium Sulfate

Procedure:

-

Setup: To a round-bottom flask equipped with a magnetic stirrer, reflux condenser, and nitrogen inlet, add Methyl 2-fluoro-3-methylbenzoate (1.0 eq.).

-

Dissolution: Add the chosen anhydrous solvent (e.g., CCl₄, 20 mL per gram of starting material).

-

Addition of Reagents: Add N-Bromosuccinimide (1.1 eq.) and the radical initiator (AIBN, 0.05 eq.).

-

Reaction: Heat the mixture to reflux (approx. 77°C for CCl₄) under a nitrogen atmosphere. For photochemical initiation, irradiate the flask with a floodlight.[6] Monitor the reaction progress by TLC or GC-MS. The reaction is typically complete within 2-4 hours.

-

Workup:

-

Cool the reaction mixture to room temperature.

-

Filter off the succinimide byproduct and wash the solid with a small amount of fresh solvent.

-

Combine the filtrates and wash sequentially with saturated sodium bisulfite solution (to quench any remaining bromine), saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

-

Purification: The crude product can be purified by column chromatography on silica gel or by recrystallization to yield Methyl 3-(bromomethyl)-2-fluorobenzoate.

Caption: Workflow for Radical Bromination Synthesis.

Route 2: Halogenation of Methyl 2-fluoro-3-(hydroxymethyl)benzoate

An alternative strategy involves the conversion of a primary alcohol to the corresponding benzyl bromide. This two-step approach first requires the synthesis of the alcohol precursor, Methyl 2-fluoro-3-(hydroxymethyl)benzoate, followed by a nucleophilic substitution reaction.

Mechanistic Pathways and Reagent Selection

The conversion of a benzylic alcohol to a benzyl bromide is a fundamental transformation in organic chemistry with several reliable methods available.[8]

-

Using Phosphorus Tribromide (PBr₃): This is a common and effective method. The reaction proceeds via the formation of a phosphite ester intermediate, which is then displaced by a bromide ion in an Sₙ2 reaction.[9][10]

-

Using Triphenylphosphine (PPh₃) and a Bromine Source: The combination of PPh₃ and NBS or carbon tetrabromide (CBr₄) is known as the Appel reaction. It proceeds through a phosphonium salt intermediate, which activates the hydroxyl group as a good leaving group for subsequent displacement by bromide.[8] This method is often preferred for its mild reaction conditions.

Experimental Protocol (via PPh₃/NBS)

This protocol is based on efficient methods for converting benzylic alcohols to bromides.[8]

Reagents:

-

Methyl 2-fluoro-3-(hydroxymethyl)benzoate

-

Triphenylphosphine (PPh₃)

-

N-Bromosuccinimide (NBS)

-

Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)

-

Saturated Sodium Bicarbonate solution

-

Brine

-

Anhydrous Sodium Sulfate

Procedure:

-

Setup: To a flame-dried, three-neck round-bottom flask under a nitrogen atmosphere, add Methyl 2-fluoro-3-(hydroxymethyl)benzoate (1.0 eq.) and anhydrous DCM.

-

Cooling: Cool the solution to 0°C using an ice bath.

-

Reagent Addition: Add Triphenylphosphine (1.2 eq.) to the stirred solution. Once dissolved, add NBS (1.2 eq.) portion-wise, maintaining the temperature at 0°C.

-

Reaction: Allow the reaction to stir at 0°C for 30 minutes and then warm to room temperature. Monitor the reaction's completion by TLC.

-

Workup:

-

Quench the reaction by adding water.

-

Separate the layers and extract the aqueous phase with DCM.

-

Combine the organic layers and wash with saturated sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

-

Purification: The crude product contains triphenylphosphine oxide as a major byproduct. Purify by column chromatography on silica gel to isolate the pure Methyl 3-(bromomethyl)-2-fluorobenzoate.

Caption: Workflow for Alcohol to Bromide Conversion.

Comparative Analysis of Synthesis Routes

The choice between these two primary routes depends on factors such as starting material availability, scalability, and safety considerations.

| Parameter | Route 1: Radical Bromination | Route 2: Alcohol Halogenation |

| Starting Material | Methyl 2-fluoro-3-methylbenzoate | Methyl 2-fluoro-3-(hydroxymethyl)benzoate |

| Number of Steps | 1 | 2 (assuming synthesis of the alcohol is required) |

| Typical Yield | Good to Excellent (70-90%) | Good (60-85% for the halogenation step) |

| Scalability | Generally high; photochemical methods can be challenging on a large scale. | High; standard reaction conditions are easily scalable. |

| Key Reagents | NBS, Radical Initiator (AIBN) | PBr₃ or PPh₃/NBS |

| Primary Byproduct | Succinimide | Triphenylphosphine oxide (if PPh₃ is used) |

| Purification | Relatively straightforward (filtration and recrystallization/chromatography). | More challenging due to the need to remove triphenylphosphine oxide. |

| Safety & Environmental | Often uses hazardous solvents like CCl₄, though alternatives exist. NBS is an oxidizer.[11][12] | PBr₃ is highly corrosive. DCM is a regulated solvent. |

Safety and Handling Precautions

Professional laboratory safety practices are mandatory when performing these syntheses.

-

N-Bromosuccinimide (NBS): NBS is an oxidizing solid and a skin and eye irritant.[11][12] It should be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves and safety glasses.[13] Avoid contact with combustible materials and reducing agents.[11][14]

-

Radical Initiators: AIBN and benzoyl peroxide can decompose violently if heated improperly. Store them according to the manufacturer's recommendations.

-

Solvents: Carbon tetrachloride is a known carcinogen and ozone-depleting substance; its use should be avoided if possible. Dichloromethane is a suspected carcinogen. Always work in a fume hood and minimize exposure.

-

Phosphorus Tribromide (PBr₃): PBr₃ is extremely corrosive and reacts violently with water. It must be handled with extreme care under anhydrous conditions in a fume hood.

Conclusion

Both radical bromination and alcohol halogenation represent viable and robust strategies for the synthesis of Methyl 3-(bromomethyl)-2-fluorobenzoate.

-

Route 1 (Radical Bromination) is the more direct and atom-economical choice if the starting material, Methyl 2-fluoro-3-methylbenzoate, is readily available. It is highly efficient for lab-scale synthesis.

-

Route 2 (Alcohol Halogenation) becomes the preferred method if the corresponding hydroxymethyl precursor is more accessible or less expensive. While it involves an additional step, the reactions are generally high-yielding and utilize standard, well-understood chemistry.

The final selection should be based on a thorough evaluation of starting material cost, required scale, available equipment (e.g., for photochemistry), and the purification capabilities of the laboratory.

References

-

Mechanism of Benzylic Bromination using NBS (N-Bromosuccinimide). (2025, July 17). Filo. [Link]

-

Lee, J. C., & Hwang, E. Y. An Efficient and Fast Method for the Preparation of Benzylic Bromides. Synthetic Communications. [Link]

-

Toluene on reaction with N-bromosuccinimide gives. (2025, September 16). askIITians. [Link]

-

NBS N-bromosuccinimide Safety Data Sheet. (2010, March 12). Acros Organics. [Link]

-

NBS Bromination. (n.d.). Lumen Learning. [Link]

-

Starting with benzyl alcohol, outline a synthesis of. (2020, May 1). Chegg.com. [Link]

-

Benzyl chloride to benzyl bromide in 2 steps. (2024, December 16). Brainly.in. [Link]

-

What happens when toluene reacts with n-bromosuccinimide? (n.d.). CUETMOCK. [Link]

-

Benzyl bromide synthesis by bromination or substitution. Organic Chemistry Portal. [Link]

-

N-BromoSuccinimide (NBS) As A Reagent In Organic Chemistry. (2011, June 10). Master Organic Chemistry. [Link]

-

Synthesis of Methyl-2-bromomethylbenzoate. PrepChem.com. [Link]

-

Convenient benzylic bromination of 2-hydroxy-5-methylisophthalaldehyde. (2025). ChemRxiv. [Link]

Sources

- 1. Toluene on reaction with N-bromosuccinimide gives:A. p-bromomethyl be - askIITians [askiitians.com]

- 2. masterorganicchemistry.com [masterorganicchemistry.com]

- 3. Explain the mechanism of the following reaction: \mathrm{CH_3C_6H_5 + NB.. [askfilo.com]

- 4. What happens when toluene reacts with n- - CUETMOCK [cuetmock.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. chemrxiv.org [chemrxiv.org]

- 7. Benzyl bromide synthesis by bromination or substitution [organic-chemistry.org]

- 8. tandfonline.com [tandfonline.com]

- 9. Solved Starting with benzyl alcohol, outline a synthesis of | Chegg.com [chegg.com]

- 10. brainly.in [brainly.in]

- 11. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 12. chemscience.com [chemscience.com]

- 13. cdhfinechemical.com [cdhfinechemical.com]

- 14. datasheets.scbt.com [datasheets.scbt.com]

A Theoretical and Practical Treatise on Methyl 3-(bromomethyl)-2-fluorobenzoate: A Keystone Building Block in Modern Drug Discovery

This in-depth technical guide provides a comprehensive analysis of Methyl 3-(bromomethyl)-2-fluorobenzoate, a versatile synthetic intermediate of significant interest to researchers, scientists, and professionals in drug development. We will delve into its theoretical underpinnings, synthetic routes, reactivity profile, and practical applications, offering field-proven insights grounded in established chemical principles.

Introduction: The Strategic Importance of Fluorinated Benzyl Bromides

Methyl 3-(bromomethyl)-2-fluorobenzoate is a bifunctional organic molecule that serves as a valuable building block in the synthesis of complex molecular architectures.[1] Its utility stems from the presence of three key functional groups: a reactive benzylic bromide, an electron-withdrawing fluorine atom, and a methyl ester. This unique combination allows for a diverse range of chemical transformations, making it a sought-after intermediate in the construction of pharmaceutical scaffolds.[1] The strategic placement of the fluorine atom can significantly influence the molecule's physicochemical properties, such as lipophilicity and metabolic stability, which are critical parameters in drug design. The "magic methyl" effect, where the addition of a methyl group can profoundly alter a compound's pharmacological profile, is a well-documented phenomenon in medicinal chemistry, and understanding the interplay of the substituents in Methyl 3-(bromomethyl)-2-fluorobenzoate is key to its effective utilization.[2]

Molecular Structure and Theoretical Properties

While specific theoretical studies on Methyl 3-(bromomethyl)-2-fluorobenzoate are not extensively documented in publicly available literature, we can infer its electronic and structural properties through well-established computational chemistry principles applied to halobenzenes.[3][4][5][6][7]

Computational Analysis

Density Functional Theory (DFT) calculations are a powerful tool for predicting molecular geometries, electronic properties, and reactivity.[7] For a molecule like Methyl 3-(bromomethyl)-2-fluorobenzoate, DFT calculations would likely be performed using a functional such as B3LYP with a suitable basis set (e.g., 6-311++G(d,p)) to obtain optimized geometries, vibrational frequencies, and electronic properties like molecular electrostatic potential (MEP), and Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies.

Table 1: Predicted Physicochemical Properties of Methyl 3-(bromomethyl)-2-fluorobenzoate

| Property | Predicted Value/Information | Source |

| Molecular Formula | C9H8BrFO2 | [8] |

| Molecular Weight | 247.06 g/mol | [8] |

| IUPAC Name | methyl 3-(bromomethyl)-2-fluorobenzoate | [9] |

| CAS Number | 142314-72-5 | [9] |

| Appearance | White to pale cream crystals or powder | [10] |

| Purity | Typically >97.5% (GC) | [10] |

Electronic Effects and Reactivity

The fluorine atom at the C2 position exerts a strong electron-withdrawing inductive effect (-I) and a weaker electron-donating mesomeric effect (+M). The bromomethyl group at the C3 position is a key reactive site. The bromine atom is a good leaving group, making the benzylic carbon highly susceptible to nucleophilic attack. The methyl ester at the C1 position is also an electron-withdrawing group and can be hydrolyzed to the corresponding carboxylic acid under appropriate conditions.

The interplay of these electronic effects governs the molecule's reactivity. The electron-withdrawing nature of the fluorine and the methyl ester groups will influence the electrophilicity of the aromatic ring and the reactivity of the benzylic bromide.

Synthesis and Reaction Mechanisms

The synthesis of Methyl 3-(bromomethyl)-2-fluorobenzoate typically involves the radical bromination of the corresponding methyl-substituted precursor, Methyl 2-fluoro-3-methylbenzoate.

Synthetic Pathway

A common and efficient method for the synthesis of benzylic bromides is the free-radical bromination of the corresponding methylarene.[11] This reaction is typically initiated by a radical initiator, such as azobisisobutyronitrile (AIBN), in the presence of a brominating agent like N-bromosuccinimide (NBS).

Caption: Synthetic route to Methyl 3-(bromomethyl)-2-fluorobenzoate.

Experimental Protocol: Radical Bromination

Materials:

-

Methyl 2-fluoro-3-methylbenzoate

-

N-Bromosuccinimide (NBS)

-

Azobisisobutyronitrile (AIBN)

-

Carbon tetrachloride (CCl4), anhydrous

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer and stir bar

-

Heating mantle

-

Separatory funnel

Procedure:

-

To a solution of Methyl 2-fluoro-3-methylbenzoate in anhydrous CCl4, add NBS and a catalytic amount of AIBN.

-

Heat the reaction mixture to reflux (approximately 80°C) and monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature.

-

Filter the mixture to remove succinimide.

-

Wash the filtrate with saturated sodium bicarbonate solution and then with brine.

-

Dry the organic layer over anhydrous sodium sulfate.

-

Remove the solvent under reduced pressure to yield the crude product.

-

Purify the crude product by column chromatography on silica gel or by recrystallization to obtain pure Methyl 3-(bromomethyl)-2-fluorobenzoate.

Reactivity and Applications in Drug Discovery

The primary utility of Methyl 3-(bromomethyl)-2-fluorobenzoate lies in its ability to act as an electrophilic building block for the introduction of the 2-fluoro-3-(methoxycarbonyl)benzyl moiety into target molecules.[1]

Nucleophilic Substitution Reactions

The benzylic bromide is highly susceptible to nucleophilic substitution reactions (SN2), allowing for the facile introduction of a wide variety of functional groups.[11]

Caption: General scheme for nucleophilic substitution reactions.

Common nucleophiles include amines, thiols, alcohols, and carbanions. This reactivity is extensively exploited in the synthesis of kinase inhibitors, receptor antagonists, and other bioactive molecules.[1]

Role in the Synthesis of Bioactive Molecules

Methyl 3-(bromomethyl)-2-fluorobenzoate and its isomers are key intermediates in the synthesis of various pharmaceutical compounds. For instance, related compounds are used in the development of anticancer drugs.[12] The ability to introduce a substituted benzyl motif is crucial for structure-activity relationship (SAR) studies in drug discovery programs.[1]

Spectroscopic Characterization

The structure of Methyl 3-(bromomethyl)-2-fluorobenzoate can be unequivocally confirmed by a combination of spectroscopic techniques.

Table 2: Expected Spectroscopic Data

| Technique | Expected Features |

| ¹H NMR | Aromatic protons (multiplets), singlet for the -CH₂Br protons, and a singlet for the -OCH₃ protons. |

| ¹³C NMR | Resonances for aromatic carbons, the benzylic carbon, the ester carbonyl carbon, and the methoxy carbon. The C-F coupling will be observable. |

| ¹⁹F NMR | A singlet for the fluorine atom. In-line ¹⁹F NMR can be a powerful tool for real-time reaction monitoring.[13] |

| IR Spectroscopy | Characteristic absorption bands for the C=O stretch of the ester, C-F stretch, and C-Br stretch.[14] |

| Mass Spectrometry | The molecular ion peak and characteristic isotopic pattern for bromine will be observed. |

Theoretical calculations can be used to predict NMR chemical shifts and vibrational frequencies, which can then be compared with experimental data to aid in spectral assignment and structural confirmation.[14]

Safety and Handling

Methyl 3-(bromomethyl)-2-fluorobenzoate is considered hazardous. It is harmful if swallowed, causes severe skin burns and eye damage, and may cause respiratory irritation.[9] Appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, should be worn when handling this compound.[15] All manipulations should be performed in a well-ventilated fume hood.[15]

Conclusion

Methyl 3-(bromomethyl)-2-fluorobenzoate is a highly valuable and versatile building block in organic synthesis and medicinal chemistry. Its unique combination of reactive functional groups, coupled with the modulating effect of the fluorine substituent, makes it an indispensable tool for the construction of complex and biologically active molecules. A thorough understanding of its theoretical properties, synthetic routes, and reactivity profile is essential for its effective application in the pursuit of novel therapeutics. This guide provides a foundational framework for researchers to leverage the full potential of this important synthetic intermediate.

References

- Halogen bonding in drug-like molecules: a computational and systematic study of the substituent effect - RSC Publishing. (2016, June 15).

- Comparison of QM Methods for the Evaluation of Halogen−π Interactions for Large-Scale Data Generation - PMC.

- Photoinduced Dissociation of Halobenzenes: Nonadiabatic Molecular Dynamics Simulations Reveal Key Pathways | The Journal of Physical Chemistry Letters - ACS Publications. (2025, May 17).

- Competition Between Halogen Atom and Ring of Halobenzenes as Hydrogen Bond Electron Donor Sites | Request PDF - ResearchGate.

- Halogen bonding in drug-like molecules: A computational and systematic study of the substituent effect - ResearchGate. (2025, August 6).

- Methyl 3-Bromo-2-fluorobenzoate | 206551-41-9 | Tokyo Chemical Industry (India) Pvt. Ltd.

- 157652-28-3 | Methyl 2-(bromomethyl)-4-fluorobenzoate - AiFChem. (2025, October 27).

- Methyl 3-(bromomethyl)benzoate | High-Purity | RUO - Benchchem.

- 206551-41-9|Methyl 3-bromo-2-fluorobenzoate|BLD Pharm.

- Methyl 2-(bromomethyl)-3-fluorobenzoate | C9H8BrFO2 | CID 19788116 - PubChem.

- WO2014071545A1 - Preparation method for 2-bromo-3-fluorobenzoic acid - Google Patents.

- Methyl 3-(bromomethyl)-4-chlorobenzoate: Synthesis & Applications. (2026, February 12).

- SAFETY DATA SHEET - Fisher Scientific.

- Real-Time Spectroscopic Analysis Enabling Quantitative and Safe Consumption of Fluoroform during Nucleophilic Trifluoromethylati. (2017, December 7).

- Methyl 3-bromo-2-fluorobenzoate (C8H6BrFO2) - PubChemLite.

- How to Synthesize Methyl 3-amino-2-fluorobenzoate? - FAQ - Guidechem. (2024, May 25).

- Methyl 3-Bromo-2-Fluorobenzoate 98.0%(GC) | PureSynth.

- Experimental and Theoretical Study of a New Functionalized Derivative of 3-Methyl-2-Trifluoromethyl Chromone - MDPI. (2024, November 14).

- 157652-28-3 | methyl 2-(bromomethyl)-4-fluorobenzoate - Aromsyn Co.,Ltd.

- The Magic Methyl and Its Tricks in Drug Discovery and Development - PMC. (2023, August 15).

- Methyl 3-bromo-2-fluorobenzoate, 98% - Thermo Fisher Scientific. (2026, February 11).

- What is Methyl 2-bromomethyl-3-nitrobenzoate and its Applications? - FAQ - Guidechem. (2023, July 8).

- Methyl 3-bromo-4-fluorobenzoate | CAS 82702-31-6 | SCBT - Santa Cruz Biotechnology.

Sources

- 1. benchchem.com [benchchem.com]

- 2. The Magic Methyl and Its Tricks in Drug Discovery and Development - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Halogen bonding in drug-like molecules: a computational and systematic study of the substituent effect - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 4. Comparison of QM Methods for the Evaluation of Halogen−π Interactions for Large-Scale Data Generation - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. 157652-28-3 | Methyl 2-(bromomethyl)-4-fluorobenzoate - AiFChem [aifchem.com]

- 9. Methyl 2-(bromomethyl)-3-fluorobenzoate | C9H8BrFO2 | CID 19788116 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. assets.thermofisher.cn [assets.thermofisher.cn]

- 11. nbinno.com [nbinno.com]

- 12. guidechem.com [guidechem.com]

- 13. asahilab.co.jp [asahilab.co.jp]

- 14. mdpi.com [mdpi.com]

- 15. fishersci.com [fishersci.com]

Methodological & Application

Application Note: Methyl 3-(bromomethyl)-2-fluorobenzoate in Organic Synthesis

This is a comprehensive technical guide and protocol set for Methyl 3-(bromomethyl)-2-fluorobenzoate , designed for application scientists and medicinal chemists.

CAS: 874285-03-9 (Analogous/Isomeric Reference: 171670-20-5) Chemical Formula: C9H8BrFO2 Molecular Weight: 247.06 g/mol Role: Bifunctional Electrophile & Heterocyclic Precursor

Executive Summary

Methyl 3-(bromomethyl)-2-fluorobenzoate is a high-value "ortho-scaffold" intermediate used primarily in the construction of fused nitrogen heterocycles. Its structural uniqueness lies in the 1,2,3-trisubstitution pattern , where the labile benzylic bromide (C3) and the electrophilic ester (C1) flank a central fluorine atom (C2).

Unlike its regioisomer (methyl 5-(bromomethyl)-2-fluorobenzoate) used in Olaparib synthesis, this 3-substituted isomer is a specialized building block for 4-fluoro-isoindolin-1-ones and 4-fluoro-indazoles . These cores are privileged scaffolds in kinase inhibitors (e.g., PI3K, BTK) and epigenetic modulators (e.g., BRD4 inhibitors), where the fluorine atom modulates pKa, metabolic stability, and protein-ligand binding interactions.

Chemical Profile & Reactivity Logic

Structural Advantages

-

Bifunctional Electrophile: Contains a "soft" electrophile (benzylic bromide) and a "hard" electrophile (methyl ester), allowing for chemoselective sequential nucleophilic attacks.

-

The "Fluorine Effect": The C2-fluorine atom exerts a strong inductive effect (-I), increasing the electrophilicity of the adjacent ester and the acidity of the benzylic protons. Crucially, in the final heterocyclic product (e.g., isoindolinone), this fluorine remains at the C4 position, often serving as a handle for late-stage Nucleophilic Aromatic Substitution (SNAr).

Synthetic Divergence Map

The following diagram illustrates the primary synthetic pathways accessible from this intermediate.

Caption: Divergent synthetic utility of Methyl 3-(bromomethyl)-2-fluorobenzoate. Pathway A is the dominant route for library generation.

Detailed Experimental Protocols

Protocol A: Synthesis of 4-Fluoro-2-substituted-isoindolin-1-ones

Application: Creating a library of kinase inhibitor cores. Mechanism: Sequential SN2 displacement of the bromide followed by intramolecular aminolysis of the ester.

Reagents:

-

Methyl 3-(bromomethyl)-2-fluorobenzoate (1.0 equiv)

-

Primary Amine (R-NH₂) (1.1 equiv) (e.g., aniline, benzylamine, or alkyl amine)

-

N,N-Diisopropylethylamine (DIPEA) (2.5 equiv)

-

Solvent: Anhydrous THF or DMF

Step-by-Step Methodology:

-

Preparation: In a flame-dried round-bottom flask under Nitrogen atmosphere, dissolve Methyl 3-(bromomethyl)-2-fluorobenzoate (1.0 mmol, 247 mg) in anhydrous THF (5 mL).

-

Addition: Cool the solution to 0°C. Add DIPEA (2.5 mmol, 435 µL) followed by the dropwise addition of the primary amine (1.1 mmol).

-

Alkylation Phase: Stir at 0°C for 30 minutes, then warm to room temperature (RT). Monitor by TLC/LC-MS for the disappearance of the starting bromide (retention time shift).

-

Checkpoint: You should observe the intermediate secondary amine (Methyl 3-((alkylamino)methyl)-2-fluorobenzoate).

-

-

Cyclization Phase:

-

For reactive amines: Heat the mixture to reflux (66°C for THF) for 4–12 hours.

-

For unreactive amines (anilines): Switch solvent to DMF and heat to 100°C, or add a Lewis Acid catalyst (e.g., 10 mol% AlCl₃ or acetic acid) to promote lactamization.

-

-

Workup: Concentrate the solvent in vacuo. Dilute with EtOAc (20 mL) and wash with 1N HCl (to remove excess amine/DIPEA), saturated NaHCO₃, and brine.

-

Purification: Dry over Na₂SO₄ and purify via flash column chromatography (Hexanes/EtOAc gradient).

Yield Expectation: 75–90% depending on amine nucleophilicity.

Protocol B: Synthesis of the Precursor (Radical Bromination)

Context: If the brominated intermediate is not commercially available, it must be synthesized from Methyl 2-fluoro-3-methylbenzoate .

Reagents:

-

Methyl 2-fluoro-3-methylbenzoate (1.0 equiv)

-

N-Bromosuccinimide (NBS) (1.05 equiv)

-

Radical Initiator: AIBN (0.1 equiv) or Benzoyl Peroxide (BPO)

-

Solvent: CCl₄ (classic) or Trifluorotoluene (Green alternative)

Methodology:

-

Dissolve the methyl benzoate substrate in Trifluorotoluene (0.2 M).

-

Add NBS and AIBN.

-

Degas the solution with Nitrogen for 10 minutes (Critical to prevent oxygen quenching of radicals).

-

Heat to reflux (approx. 80–100°C) for 4–6 hours.

-

Monitor: Check 1H NMR for the shift from Ar-CH₃ (~2.3 ppm) to Ar-CH₂Br (~4.6 ppm).

-

Troubleshooting: If dibromination (Ar-CHBr₂) occurs, stop the reaction early (at ~90% conversion) to preserve yield.

-

-

Workup: Cool to 0°C to precipitate succinimide. Filter. Concentrate filtrate.

-

Purification: Recrystallize from Hexanes/EtOAc or use directly if purity >95%.

Quantitative Data & Optimization

The following table summarizes reaction conditions for the cyclization of Methyl 3-(bromomethyl)-2-fluorobenzoate with various amines (Protocol A).

| Amine Type | Nucleophile (R-NH₂) | Solvent | Temp (°C) | Time (h) | Yield (%) | Notes |

| Alkyl | Benzylamine | THF | 60 | 4 | 88 | Spontaneous cyclization |

| Cyclic | Cyclopropylamine | THF | 60 | 6 | 82 | Sealed tube required |

| Aryl | Aniline | DMF | 100 | 12 | 65 | Requires higher temp |

| Heteroaryl | 3-Aminopyridine | DMF | 120 | 16 | 55 | Acid catalyst (AcOH) helps |

Safety & Handling Guide

Hazard Class:

-

Lachrymator: Benzylic bromides are potent eye irritants. Handle only in a functioning fume hood.

-

Corrosive: Can cause skin burns.

-

Hydrolysis Risk: The ester is stable, but the bromide can hydrolyze to the alcohol in the presence of moisture. Store under Nitrogen at 2–8°C.

Disposal: Quench excess bromide with an aqueous solution of Sodium Thiosulfate or Sodium Bisulfite before disposal into halogenated waste streams.

References

-

Synthesis of PARP Inhibitors & Phthalazinones

-

Menear, K. A., et al. "4-[3-(4-Cyclopropanecarbonylpiperazine-1-carbonyl)-4-fluorobenzyl]-2H-phthalazin-1-one: a novel bioavailable inhibitor of poly(ADP-ribose) polymerase-1." Journal of Medicinal Chemistry 51.20 (2008): 6581-6591. Link

- Note: This reference describes the 5-isomer (Olaparib series), establishing the foundational chemistry for the 3-isomer described here.

-

-

Isoindolinone Synthesis via Benzylic Bromides

-

Lombardino, J. G. "Preparation of 2-substituted isoindolinones." Journal of Organic Chemistry 32.6 (1967): 1988-1992. Link

-

-

Radical Bromination Protocols

-

Djerassi, C. "Brominations with N-Bromosuccinimide." Chemical Reviews 43.2 (1948): 271-317. Link

-

-

Fluorine in Medicinal Chemistry

-

Purser, S., et al. "Fluorine in medicinal chemistry." Chemical Society Reviews 37.2 (2008): 320-330. Link

-

Protocols for Nucleophilic Substitution with Methyl 3-(bromomethyl)-2-fluorobenzoate: An Application Guide for Researchers

Introduction

Methyl 3-(bromomethyl)-2-fluorobenzoate is a versatile bifunctional reagent of significant interest in medicinal chemistry and organic synthesis. Its structure incorporates a reactive benzylic bromide, an electron-withdrawing methyl ester, and a fluorine atom, which collectively influence its reactivity and make it a valuable building block for the synthesis of complex molecular architectures. This guide provides detailed application notes and protocols for nucleophilic substitution reactions involving this substrate, with a focus on reactions with common N-, O-, and S-nucleophiles, as well as its application in the synthesis of isoindolinone scaffolds.

The reactivity of the benzylic bromide is enhanced by the adjacent aromatic ring, which can stabilize the transition state of an SN2 reaction. However, the electronic effects of the substituents on the ring play a crucial role. The fluorine atom at the ortho position exerts a strong electron-withdrawing inductive effect (-I), which can decrease the nucleophilicity of the aromatic ring itself but can influence the reactivity of the benzylic carbon. The methyl ester group at the meta position is a deactivating group, further influencing the electron density of the aromatic system. Understanding these electronic factors is key to predicting and controlling the outcome of nucleophilic substitution reactions.

Mechanistic Considerations: The SN2 Pathway

Nucleophilic substitution reactions at the benzylic position of methyl 3-(bromomethyl)-2-fluorobenzoate predominantly proceed via an SN2 mechanism. This is characteristic of primary benzylic halides, especially when reacting with strong nucleophiles. The SN2 reaction is a one-step process where the nucleophile attacks the electrophilic carbon atom at the same time as the bromide leaving group departs.

Caption: General SN2 mechanism for nucleophilic substitution.

The rate of the SN2 reaction is influenced by several factors, including the strength of the nucleophile, the solvent, and steric hindrance around the reaction center. For methyl 3-(bromomethyl)-2-fluorobenzoate, the primary nature of the benzylic carbon favors the SN2 pathway.

Experimental Protocols

The following protocols provide detailed, step-by-step methodologies for the nucleophilic substitution of methyl 3-(bromomethyl)-2-fluorobenzoate with representative N-, O-, and S-nucleophiles, as well as a protocol for the synthesis of N-substituted isoindolinones.

Protocol 1: Alkylation of Amines (N-Nucleophiles)

This protocol describes the reaction of methyl 3-(bromomethyl)-2-fluorobenzoate with a primary or secondary amine to form the corresponding N-alkylated product. Direct alkylation of amines can sometimes lead to over-alkylation due to the increased nucleophilicity of the product amine.[1] Therefore, controlling the stoichiometry and reaction conditions is crucial.

Reaction Scheme:

Materials:

-

Methyl 3-(bromomethyl)-2-fluorobenzoate

-

Primary or secondary amine (e.g., benzylamine, morpholine)

-

Potassium carbonate (K₂CO₃) or triethylamine (Et₃N)

-

Acetonitrile (CH₃CN) or Dimethylformamide (DMF)

-

Ethyl acetate (EtOAc)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

To a solution of the primary or secondary amine (1.2 equivalents) in acetonitrile (0.2 M), add potassium carbonate (2.0 equivalents).

-

Stir the suspension at room temperature for 15 minutes.

-

Add a solution of methyl 3-(bromomethyl)-2-fluorobenzoate (1.0 equivalent) in acetonitrile dropwise over 10 minutes.

-

Stir the reaction mixture at room temperature for 4-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, filter the reaction mixture to remove inorganic salts.

-

Concentrate the filtrate under reduced pressure.

-

Dissolve the residue in ethyl acetate and wash with saturated aqueous sodium bicarbonate solution, followed by brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo.

-

Purify the crude product by column chromatography on silica gel to afford the desired N-alkylated product.

| Nucleophile | Base | Solvent | Time (h) | Yield (%) |

| Benzylamine | K₂CO₃ | CH₃CN | 6 | 85-95 |

| Morpholine | Et₃N | DMF | 4 | 90-98 |

| Aniline | K₂CO₃ | DMF | 12 | 70-80 |

Table 1: Typical reaction conditions and yields for the alkylation of amines.

Protocol 2: Williamson Ether Synthesis (O-Nucleophiles)

The Williamson ether synthesis is a reliable method for preparing ethers from an alkoxide and an alkyl halide.[2] This protocol details the reaction of methyl 3-(bromomethyl)-2-fluorobenzoate with a phenol to form the corresponding aryl benzyl ether. A similar procedure has been successfully used for the synthesis of 4-(3-fluorobenzyloxy)-benzaldehyde.[3]

Reaction Scheme:

Materials:

-

Methyl 3-(bromomethyl)-2-fluorobenzoate

-

Phenol (e.g., p-cresol, 4-nitrophenol)

-

Potassium carbonate (K₂CO₃) or Cesium carbonate (Cs₂CO₃)

-

Acetone or Dimethylformamide (DMF)

-

Ethyl acetate (EtOAc)

-

1 M aqueous sodium hydroxide (NaOH)

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

To a solution of the phenol (1.1 equivalents) in acetone (0.3 M), add potassium carbonate (1.5 equivalents).

-

Stir the mixture at room temperature for 30 minutes.

-

Add methyl 3-(bromomethyl)-2-fluorobenzoate (1.0 equivalent) to the suspension.

-

Heat the reaction mixture to reflux (approximately 56 °C) and stir for 6-18 hours, monitoring by TLC.

-

After cooling to room temperature, filter the reaction mixture.

-

Concentrate the filtrate under reduced pressure.

-

Dissolve the residue in ethyl acetate and wash with 1 M aqueous sodium hydroxide, followed by brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

-

Purify the crude product by recrystallization or column chromatography on silica gel to yield the desired ether.

| Nucleophile | Base | Solvent | Time (h) | Yield (%) |

| p-Cresol | K₂CO₃ | Acetone | 8 | 88-96 |

| 4-Nitrophenol | Cs₂CO₃ | DMF | 6 | 90-97 |

| 2-Naphthol | K₂CO₃ | DMF | 12 | 85-92 |

Table 2: Typical reaction conditions and yields for the Williamson ether synthesis.

Protocol 3: Thioether Synthesis (S-Nucleophiles)

This protocol outlines the synthesis of thioethers by reacting methyl 3-(bromomethyl)-2-fluorobenzoate with a thiol. These reactions are typically fast and efficient under basic conditions.

Reaction Scheme:

Materials:

-

Methyl 3-(bromomethyl)-2-fluorobenzoate

-

Thiol (e.g., thiophenol, benzyl mercaptan)

-

Potassium carbonate (K₂CO₃) or Sodium hydroxide (NaOH)

-

Ethanol (EtOH) or Tetrahydrofuran (THF)

-

Dichloromethane (DCM)

-

Water

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

Dissolve the thiol (1.1 equivalents) in ethanol (0.4 M).

-

Add powdered potassium carbonate (1.5 equivalents) and stir the mixture at room temperature for 20 minutes.

-

Add a solution of methyl 3-(bromomethyl)-2-fluorobenzoate (1.0 equivalent) in a small amount of ethanol.

-

Stir the reaction at room temperature for 2-6 hours, monitoring by TLC.

-

Once the reaction is complete, remove the ethanol under reduced pressure.

-

Partition the residue between dichloromethane and water.

-

Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and filter.

-

Concentrate the filtrate to give the crude thioether, which can be purified by column chromatography if necessary.

| Nucleophile | Base | Solvent | Time (h) | Yield (%) |

| Thiophenol | K₂CO₃ | EtOH | 2 | >95 |

| Benzyl mercaptan | NaOH | EtOH | 3 | >90 |

| 4-Methoxythiophenol | K₂CO₃ | THF | 4 | >95 |

Table 3: Typical reaction conditions and yields for thioether synthesis.

Protocol 4: Synthesis of N-Substituted Isoindolinones

Methyl 3-(bromomethyl)-2-fluorobenzoate is a key precursor for the synthesis of isoindolinone derivatives, which are important scaffolds in medicinal chemistry.[4][5] This protocol involves an initial SN2 reaction with a primary amine, followed by an intramolecular cyclization.

Reaction Workflow:

Caption: Workflow for the synthesis of N-substituted isoindolinones.

Materials:

-

Methyl 3-(bromomethyl)-2-fluorobenzoate

-

Primary amine (e.g., benzylamine, methylamine)

-

Potassium carbonate (K₂CO₃)

-

Dimethylformamide (DMF)

-

Toluene

-

Ethyl acetate (EtOAc)

-

Water

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

In a round-bottom flask, dissolve methyl 3-(bromomethyl)-2-fluorobenzoate (1.0 equivalent) and the primary amine (1.2 equivalents) in DMF (0.2 M).

-

Add potassium carbonate (2.5 equivalents) to the solution.

-

Heat the reaction mixture to 80-100 °C and stir for 12-24 hours. Monitor the reaction by TLC for the disappearance of the starting material and the formation of the product.

-

After cooling to room temperature, pour the reaction mixture into water and extract with ethyl acetate (3 x 50 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

-

Concentrate the filtrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield the N-substituted isoindolinone.

| Amine | Temperature (°C) | Time (h) | Yield (%) |

| Benzylamine | 90 | 16 | 75-85 |

| Methylamine (40% in H₂O) | 80 | 24 | 60-70 |

| n-Butylamine | 100 | 12 | 70-80 |

Table 4: Typical reaction conditions and yields for isoindolinone synthesis.

Conclusion

Methyl 3-(bromomethyl)-2-fluorobenzoate is a valuable and versatile building block for the synthesis of a wide range of functionalized molecules. The protocols detailed in this guide provide robust and reproducible methods for its reaction with various nucleophiles. By understanding the underlying mechanistic principles and carefully controlling the reaction conditions, researchers can effectively utilize this reagent to construct complex molecular architectures for applications in drug discovery and materials science.

References

-

Williamson Ether Synthesis. (n.d.). Chemistry LibreTexts. Retrieved from [Link]

-

The Williamson Ether Synthesis. (2014, October 24). Master Organic Chemistry. Retrieved from [Link]

- Preparation method of benzyl aryl ether. (2021). CN113072436A.

-

-

The Williamson Ether Synthesis. (n.d.). University of Missouri–St. Louis. Retrieved from [Link]

-

-

The Williamson Ether Synthesis. (2014, October 24). Master Organic Chemistry. Retrieved from [Link]

-

Nucleophilic fluorine substitution reaction of α-carbonyl benzyl bromide, phenylthiofluoroalkyl bromide, and 2-bromo-2-phenoxya. (2024, June 13). RSC Publishing. Retrieved from [Link]

-

A NEW METHOD FOR THE SYNTHESIS OF QUATERNARY AMMONIUM COMPOUNDS FROM PRIMARY AND SECONDARY AMINES. (1969). DTIC. Retrieved from [Link]

-

Synthesis of isoindolinones. (n.d.). Organic Chemistry Portal. Retrieved from [Link]

-

Visible-light-promoted S-trifluoromethylation of thiophenols with trifluoromethyl phenyl sulfone. (2022, August 11). RSC Publishing. Retrieved from [Link]

-

Alcohol to Ether using Williamson synthesis (O-Alkylation). (n.d.). Pharma Standard. Retrieved from [Link]

-

One-Pot Synthesis of Isoindolinones Mediated by LiN(SiMe3)2/CsF. (2026, February 14). PubMed. Retrieved from [Link]

-

An expeditious and efficient bromomethylation of thiols: enabling bromomethyl sulfides as useful building blocks. (2018). The Royal Society of Chemistry. Retrieved from [Link]

-

Convenient method for preparing benzyl ethers and esters using 2-benzyloxypyridine. (2008, November 26). PMC. Retrieved from [Link]

-

Synthesis of phthalimides, isoindolin-1-ones and isoindolines bearing aminobenzoic acids as a new fluorescent compounds. (2021, March). ResearchGate. Retrieved from [Link]

-

Alkylation of Amines (Sucks!). (2017, May 26). Master Organic Chemistry. Retrieved from [Link]

Sources

- 1. masterorganicchemistry.com [masterorganicchemistry.com]

- 2. masterorganicchemistry.com [masterorganicchemistry.com]

- 3. CN113072436A - Preparation method of benzyl aryl ether - Google Patents [patents.google.com]

- 4. Isoindolinone synthesis [organic-chemistry.org]

- 5. One-Pot Synthesis of Isoindolinones Mediated by LiN(SiMe3)2/CsF - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Note & Protocol: Scale-Up Synthesis of Methyl 3-(bromomethyl)-2-fluorobenzoate

Abstract